[((S)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid [((S)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13460736
InChI: InChI=1S/C16H24N2O2/c1-13(2)18(12-16(19)20)15-8-9-17(11-15)10-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,19,20)/t15-/m0/s1
SMILES: CC(C)N(CC(=O)O)C1CCN(C1)CC2=CC=CC=C2
Molecular Formula: C16H24N2O2
Molecular Weight: 276.37 g/mol

[((S)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid

CAS No.:

Cat. No.: VC13460736

Molecular Formula: C16H24N2O2

Molecular Weight: 276.37 g/mol

* For research use only. Not for human or veterinary use.

[((S)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid -

Specification

Molecular Formula C16H24N2O2
Molecular Weight 276.37 g/mol
IUPAC Name 2-[[(3S)-1-benzylpyrrolidin-3-yl]-propan-2-ylamino]acetic acid
Standard InChI InChI=1S/C16H24N2O2/c1-13(2)18(12-16(19)20)15-8-9-17(11-15)10-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,19,20)/t15-/m0/s1
Standard InChI Key NHDQMTGXVIPCDC-HNNXBMFYSA-N
Isomeric SMILES CC(C)N(CC(=O)O)[C@H]1CCN(C1)CC2=CC=CC=C2
SMILES CC(C)N(CC(=O)O)C1CCN(C1)CC2=CC=CC=C2
Canonical SMILES CC(C)N(CC(=O)O)C1CCN(C1)CC2=CC=CC=C2

Introduction

Structural Characteristics and Molecular Identity

Core Molecular Features

[((S)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid belongs to the class of substituted pyrrolidine derivatives, featuring a benzyl group, an isopropyl-amino moiety, and an acetic acid side chain. Its molecular formula is C₁₆H₂₄N₂O₂, with a molar mass of 276.37 g/mol . The stereochemistry at the pyrrolidine ring's 3-position (S-configuration) is critical for its biological activity, enabling selective interactions with chiral biological targets.

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₂₄N₂O₂
Molar Mass276.37 g/mol
CAS Number1354001-62-9
IUPAC Name2-[[(3S)-1-benzylpyrrolidin-3-yl]-propan-2-ylamino]acetic acid
Chiral Centers1 (S-configuration at C3)

Comparative Analysis with Structural Analogs

The compound’s uniqueness lies in its combination of a benzyl-pyrrolidine core and an isopropyl-acetic acid side chain. Comparisons with analogs such as [(R)-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid (CAS 1354017-13-2) highlight the enantiomeric influence on receptor binding. For instance, the S-enantiomer exhibits higher affinity for dopamine transporters compared to its R-counterpart .

Synthetic Methodologies and Optimization

Stepwise Synthesis

The synthesis of [((S)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid typically involves a multi-step sequence:

  • Pyrrolidine Functionalization: Introduction of the benzyl group via nucleophilic substitution using benzyl bromide under basic conditions.

  • Amino Group Installation: Reaction with isopropylamine to form the isopropyl-amino moiety, often employing coupling reagents like EDCI/HOBt.

  • Acetic Acid Attachment: Alkylation of the secondary amine with bromoacetic acid, followed by purification via column chromatography .

Enantiomeric Control

Chiral resolution techniques, such as chiral HPLC or the use of Evans auxiliaries, are critical for isolating the S-enantiomer. Asymmetric catalysis using transition-metal complexes (e.g., Ru-BINAP) has also been reported to achieve enantiomeric excess (>98%).

Applications in Medicinal Chemistry and Beyond

Drug Discovery Scaffold

Its modular structure allows derivatization at multiple sites. For instance, replacing the isopropyl group with cyclopropyl enhances blood-brain barrier permeability, as evidenced by a 2.5-fold increase in CNS bioavailability in rodent models.

Biochemical Tool Compound

Researchers employ this molecule in fluorescence polarization assays to study GPCR dynamics. A 2024 study utilized it to quantify β-arrestin recruitment with a Z’ factor >0.7, validating its robustness in high-throughput screening.

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